Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with a benzoate core substituted at the 3-position with fluorine, 4-position with methyl, and 5-position with a pinacol boronate group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and agrochemicals . Its molecular formula is C₁₇H₂₂BFO₄, with a molecular weight of 320.17 g/mol (calculated from structural data in ). The ethyl ester enhances solubility in organic solvents, while the fluorine and methyl groups modulate electronic and steric properties, influencing reactivity .
Properties
Molecular Formula |
C16H22BFO4 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H22BFO4/c1-7-20-14(19)11-8-12(10(2)13(18)9-11)17-21-15(3,4)16(5,6)22-17/h8-9H,7H2,1-6H3 |
InChI Key |
ZZTFGLMUBCCWMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The introduction of the boron moiety is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst.
Esterification: The benzoic acid derivative is then esterified with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical substrate in palladium-catalyzed Suzuki-Miyaura couplings due to its boronate ester group. Key features include:
Reaction Conditions :
-
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: THF or dioxane
-
Temperature: 80–100°C
Applications :
-
Couples with aryl/heteroaryl halides to form biaryl structures, enabling drug intermediate synthesis.
-
Yields typically range from 75–92% , depending on steric and electronic factors of coupling partners.
Comparison of Coupling Partners :
| Partner (X = Br, I) | Yield (%) | Application Example |
|---|---|---|
| 4-Bromotoluene | 88 | Ligand synthesis |
| 2-Iodopyridine | 76 | Pharmaceutical intermediate |
| 3-Bromothiophene | 82 | Conjugated polymers |
Fluorine-Directed Electrophilic Substitutions
The electron-withdrawing fluorine atom activates the aromatic ring for regioselective substitutions:
Nitration :
-
Reagents: HNO₃/H₂SO₄
-
Position: Meta to fluorine (C-2)
-
Yield: ~70%
Halogenation :
-
Bromination (Br₂/FeBr₃) occurs at C-2 with >85% selectivity.
Mechanistic Insight :
Fluorine’s -I effect directs electrophiles to the meta position, while the methyl group exerts minor steric influence .
Boronate Ester Transmetallation
The dioxaborolane group undergoes transmetallation with transition metals, enabling ligand exchange:
Reaction with Rhodium :
-
Forms Rh-boryl complexes used in catalytic C–H activation.
-
Conditions: [RhCl(cod)]₂, 60°C, toluene.
Zinc Transmetallation :
-
Generates organozinc intermediates for Negishi couplings.
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:
Conditions :
-
Basic: NaOH/EtOH/H₂O (90°C, 6 h)
-
Acidic: H₂SO₄/H₂O (reflux, 12 h)
Downstream Reactions :
-
Amidation with amines (EDC/HOBt)
-
Reduction (LiAlH₄) to benzyl alcohol derivatives.
Oxidative Deborylation
Controlled oxidation cleaves the boron group:
Reagents :
-
H₂O₂/NaOH: Forms phenolic -OH group at the former boron site.
-
Selectivity: Unaffected fluorine and methyl groups remain intact.
Comparative Reactivity with Analogues
The fluorine and methyl substituents differentiate this compound from similar boronate esters:
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., OLED precursors). Its reliable performance in cross-couplings and tolerance to diverse conditions make it a staple in modern organometallic methodologies .
Scientific Research Applications
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: The compound is a valuable reagent in the formation of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four analogs (Table 1), selected based on boronate ester functionality, substitution patterns, and applications in synthetic chemistry.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Fluorine Position : The target compound’s 3-fluoro group is meta to the boronate, creating an electron-withdrawing effect that accelerates transmetalation in Suzuki couplings compared to ortho-fluoro analogs (e.g., Ethyl 2-fluoro-3-boron benzoate), where steric hindrance slows reactivity .
- Methyl vs. Trifluoromethyl : The 4-methyl group in the target compound provides steric bulk without significant electronic perturbation, whereas the trifluoromethyl group in Methyl 3-boron-5-CF₃ benzoate () reduces electron density at the boron center, lowering coupling efficiency .
- Ester vs. Acid: Carboxylic acid derivatives (e.g., 4-Fluoro-3-methyl-5-boron benzoic acid) exhibit poor solubility in non-polar solvents and require additional activation steps for coupling, unlike the ethyl ester group in the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves:
- Step 1 : Halogenation of the precursor (e.g., bromination/iodination at the 5-position of the benzoate scaffold).
- Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like 1,4-dioxane or THF at 80–100°C for 12–24 hours .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key optimization parameters include catalyst loading (1–5 mol%), ligand choice, and inert atmosphere maintenance to prevent boronic ester hydrolysis .
Q. How should researchers characterize this compound spectroscopically?
Essential characterization methods include:
- ¹H/¹³C NMR : Confirm substitution pattern (e.g., fluorine at C3, methyl at C4, boronate at C5) and ester group integrity. Aromatic protons typically appear as multiplet signals between δ 7.2–8.0 ppm .
- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 306.15) and isotopic pattern matching the molecular formula C₁₅H₁₈BFO₄ .
Q. What is the role of the dioxaborolane group in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability against protodeboronation and moisture compared to free boronic acids. It facilitates transmetalation in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation with halogenated partners (e.g., aryl halides or triflates) under mild conditions .
Advanced Research Questions
Q. How can researchers optimize cross-coupling yields with sterically hindered substrates?
Challenges arise from the ortho-substituents (fluoro and methyl groups), which introduce steric hindrance. Mitigation strategies include:
- Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic activity by reducing steric clash .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Temperature Control : Elevated temperatures (80–100°C) may accelerate transmetalation but risk boronate decomposition. Documented yields for analogous compounds range from 60–85%, with lower yields attributed to competing side reactions (e.g., homocoupling) .
Q. How should stability and storage challenges be addressed for this compound?
The boronate ester is sensitive to moisture and protic solvents . Recommended protocols:
Q. How to resolve contradictions in reported cross-coupling efficiencies for structurally similar benzoates?
Discrepancies in literature yields (e.g., 50% vs. 80% for analogous compounds) may stem from:
- Purity : Impurities in the boronate (e.g., hydrolyzed boronic acid) reduce reactivity. Validate purity via HPLC (>95%) before use .
- Substrate Electronics : Electron-withdrawing groups (e.g., –F) slow transmetalation; adjust catalyst/ligand pairs accordingly. A comparative analysis of derivatives (Table 1) highlights structural influences on reactivity:
| Compound Substituents | CAS Number | Reported Yield | Key Factor |
|---|---|---|---|
| Ethyl 4-chloro-2-boronate benzoate | 1146214-96-1 | 75% | Chlorine enhances leaving-group ability |
| Ethyl 5-chloro-2-boronate benzoate | 119024789 | 60% | Steric hindrance at C5 reduces coupling |
Systematic screening of reaction parameters (e.g., base, solvent) is critical to reconcile data .
Methodological Notes
- Contradiction Analysis : When reproducibility issues arise, cross-validate boronate integrity (via ¹¹B NMR) and quantify trace moisture (Karl Fischer titration) .
- Safety Protocols : Follow GHS guidelines for handling boronate esters (e.g., avoid inhalation, use fume hoods) despite low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
